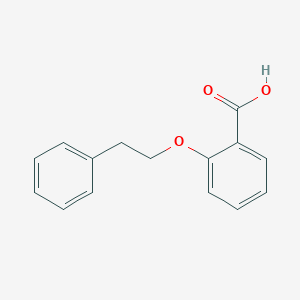

2-(2-Phenylethoxy)benzoic acid

Description

Contextualization within Organic and Medicinal Chemistry

The phenylethoxy/phenylethyl group can be attached to the benzoic acid core at various positions, leading to a range of isomers with potentially different biological effects. The flexibility of the two-carbon linker allows the phenyl ring to adopt various conformations, which can be crucial for optimal binding to a biological target. Furthermore, the ether linkage in phenylethoxy derivatives introduces a degree of polarity and potential for hydrogen bonding that is absent in the corresponding phenylethyl analogues. These structural nuances are of great interest to medicinal chemists who aim to design molecules with specific therapeutic properties. ontosight.ai

Structural Classification and Nomenclature of Phenylethoxy/Phenylethyl Benzoic Acids and Their Analogues

The systematic naming of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The primary name is derived from benzoic acid. The position of the phenylethoxy or phenylethyl substituent on the benzene (B151609) ring is indicated by a number (e.g., 2-, 3-, or 4-). For instance, in "2-(2-Phenylethoxy)benzoic acid," the "2-" indicates that the phenylethoxy group is attached to the carbon atom adjacent to the carboxylic acid group on the benzoic acid ring.

Analogues of these compounds can be created by modifying either the benzoic acid core or the phenylethoxy/phenylethyl moiety. For example, substituents can be added to either of the phenyl rings, or the length of the alkyl chain can be altered. These modifications lead to a vast chemical space for exploration.

Below is a table detailing the structural information for this compound and some of its related analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C15H14O3 | 242.27 | Phenylethoxy group at the ortho position of benzoic acid. |

| 3-(2-Phenylethyl)benzoic acid | C15H14O2 | 226.27 | Phenylethyl group at the meta position of benzoic acid. lookchem.com |

| 4-(2-Phenylethyl)benzoic acid | C15H14O2 | 226.27 | Phenylethyl group at the para position of benzoic acid. sigmaaldrich.com |

| 2-(2-Oxo-2-phenylethyl)benzoic acid | C15H12O3 | 240.25 | A ketone group is present on the ethyl chain. tandfonline.com |

| Phenethyl benzoate (B1203000) | C15H14O2 | 226.27 | An ester formed from benzoic acid and 2-phenylethanol (B73330). nih.govnist.gov |

Historical and Current Significance in Chemical Synthesis and Drug Discovery

The journey of benzoic acid itself began in the 16th century, with its discovery through the dry distillation of gum benzoin. wikipedia.org Its antifungal properties were recognized in 1875, marking its entry into the world of preservatives. wikipedia.org Over the years, the industrial synthesis of benzoic acid has been refined, with the partial oxidation of toluene (B28343) now being the primary commercial method. wikipedia.org

The true significance of benzoic acid in modern science lies in its role as a precursor for a multitude of other organic substances. wikipedia.org In the pharmaceutical industry, the benzoic acid scaffold is a common feature in many approved drugs. researchgate.net For instance, derivatives of benzoic acid have been developed as anticancer agents. preprints.orgresearchgate.net

The synthesis of phenylethoxy and phenylethyl benzoic acid derivatives has been a subject of interest for chemists seeking to create novel molecules with specific functionalities. For example, 2-(2-phenylethyl)benzoic acid has been identified as a key intermediate in the synthesis of dibenzosuberone (B195587), a core structure in certain antidepressant medications. researchgate.net Research continues to explore the synthesis and potential applications of these compounds, with studies investigating their biological activities and potential as therapeutic agents. ontosight.aismolecule.com The versatility of the benzoic acid framework, combined with the unique properties imparted by the phenylethoxy and phenylethyl moieties, ensures their continued relevance in the ongoing quest for new and improved medicines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-phenylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOIMVFHYUQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580052 | |

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-53-0 | |

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Phenylethoxy Benzoic Acid and Analogues

Strategies for the Formation of the Phenylethoxy/Phenylethyl Moiety

The construction of the phenylethoxy or phenylethyl group attached to the benzoic acid core can be achieved through several strategic approaches. These methods primarily involve the formation of an ether linkage or the saturation of a double bond to yield the desired ethyl bridge.

Etherification and Esterification Routes involving Phenylethanol Derivatives

A primary method for creating the phenylethoxy group is through etherification or esterification reactions involving a phenylethanol derivative and a benzoic acid derivative.

One common approach is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. pressbooks.pub For instance, the reaction of a substituted benzoic acid with 2-phenylethanol (B73330) in the presence of a strong acid catalyst like HCl or H2SO4 can yield the corresponding 2-(2-phenylethoxy)benzoate ester. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its reactivity towards nucleophilic attack by the alcohol. pressbooks.pub The efficiency of this reaction can be influenced by the choice of solvent and the use of an excess of the alcohol. pressbooks.pub

Alternatively, esterification can be achieved using N-(p-toluenesulfonyl)imidazole (TsIm) as a coupling agent. This method involves refluxing an alcohol with a sodium carboxylate salt, TsIm, and triethylamine (B128534) in the presence of a catalytic amount of tetra-n-butylammonium iodide (TBAI) in a solvent like DMF. sci-hub.ru This process has shown to be effective for a variety of alcohols. sci-hub.ru

The synthesis of related ester compounds, such as 2-oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (B1203000), has been accomplished by reacting p-hydroxybenzoic acid with phenacyl bromide in the presence of potassium carbonate. preprints.org

Hydrogenation of Unsaturated Precursors Leading to Phenylethyl Substituents

Another key strategy for synthesizing 2-(2-phenylethyl)benzoic acid involves the hydrogenation of an unsaturated precursor, such as 2-styrylbenzoic acid. This reduction can be effectively carried out using a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. lookchem.com This method provides a direct route to the saturated phenylethyl substituent.

A convenient method for this transformation is transfer hydrogenation, which avoids the direct handling of hydrogen gas. tandfonline.com In this procedure, a commercially available and inexpensive hydrogen donor like dipentene (B1675403) or limonene (B3431351) is used with a Pd/C catalyst. tandfonline.com The reaction proceeds by refluxing the unsaturated precursor with the hydrogen donor and the catalyst. tandfonline.com

The reduction of the carboxylic acid group itself to an alcohol can be achieved through methods like manganese(I)-catalyzed hydrosilylation. nih.govacs.org While this doesn't directly form the phenylethyl moiety, it highlights a relevant transformation of the benzoic acid functional group.

Benzoic Acid Ring Functionalization and Coupling Reactions

The modification of the benzoic acid ring and the coupling of various fragments are essential for creating a diverse range of analogues. These methods include directed lithiation, cyclization reactions, and multicomponent strategies.

Ortho-Directed Lithiation and Condensation Approaches for Substituted Benzoic Acids (e.g., synthesis of 2-(2-oxo-2-phenylethyl)benzoic acids)

Ortho-directed lithiation is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org In the context of benzoic acids, the carboxylate group can direct lithiation to the ortho position. rsc.orgresearchgate.net For example, unprotected benzoic acid can be ortho-lithiated using s-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures. rsc.orgorganic-chemistry.org This lithiated intermediate can then react with various electrophiles to introduce substituents at the 2-position. rsc.org

A notable application of this strategy is the synthesis of 2-(2-oxo-2-phenylethyl)benzoic acids. This can be achieved by the condensation of a dilithiated ortho-toluic acid with an aromatic ester. tandfonline.comtandfonline.com The ortho-toluic acid is first dimetalated with an excess of lithium diisopropylamide (LDA), and the resulting intermediate is then condensed with the ester to form the desired product. tandfonline.comtandfonline.com This method provides an alternative to the traditional Friedel-Crafts acylation of benzenes with homophthalic anhydrides. tandfonline.com

The regioselectivity of lithiation can be influenced by other substituents on the benzoic acid ring. For instance, in 3-chloro- or 3-bromobenzoic acids, treatment with hindered lithium dialkylamides like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates. acs.org

Friedel-Crafts Type Cyclodehydration Studies for Related Arylbenzoic Acids

Intramolecular Friedel-Crafts acylation is a classic method for the synthesis of cyclic ketones from arylbenzoic acids. wikipedia.org This reaction typically involves treating the arylbenzoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to induce cyclization. juniperpublishers.comopen.ac.uk For example, 2-(2-phenylethyl)benzoic acid can be cyclized to dibenzosuberone (B195587) using PPA. juniperpublishers.com

Heteropoly acids have also been investigated as catalysts for the intramolecular Friedel-Crafts acylation of arylbenzoic acids under liquid-phase conditions. researchgate.netresearchgate.net Refluxing the arylbenzoic acid in a solvent like chlorobenzene (B131634) in the presence of a catalytic amount of a heteropoly acid can lead to the formation of cyclic ketones in good yields. researchgate.netresearchgate.net

The mechanism of these cyclodehydration reactions has been studied, particularly for 2-benzylbenzoic acids, to understand the role of the electrophilicity of the substrate and the electrophile. open.ac.uk

Multicomponent Reaction Strategies for Complex Derivatives (e.g., 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. csic.es A notable example is the synthesis of substituted 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles.

One approach involves a domino reaction sequence of nucleophilic addition followed by intramolecular cyclization. beilstein-journals.org Treating 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me3Al) leads to the formation of 1-aminoisoquinolines. beilstein-journals.orgnih.gov The proposed mechanism involves the initial condensation of the benzonitrile (B105546) with the amine to form an imine intermediate, which then undergoes intramolecular cyclization. beilstein-journals.orgnih.gov This method demonstrates good functional group tolerance and has been applied to the gram-scale synthesis of bioactive compounds. beilstein-journals.org

Catalyst choice can influence the regioselectivity of such cyclizations. For instance, in the aminative domino cyclization of 2-alkynylbenzonitriles, copper-based catalysts tend to favor the 6-endo-dig cyclization pathway, leading to 1-aminoisoquinolines. researchgate.net

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR that has been utilized in the synthesis of complex heterocyclic structures. csic.es

Catalytic Approaches in the Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is a cornerstone of organic chemistry, with catalytic methods offering efficient and selective pathways to functionalized molecules. These approaches are crucial for modifying structures like 2-(2-phenylethoxy)benzoic acid, enabling the introduction of various functional groups that can tune the molecule's properties.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. For benzoic acids, the carboxylic acid moiety can act as an effective directing group, guiding the catalyst to functionalize the ortho position with high regioselectivity.

A notable example is the iridium-catalyzed ortho-iodination of benzoic acids. acs.orgnih.gov This method employs a simple iridium(III) complex, which can selectively introduce an iodine atom at the position adjacent to the carboxylic acid group. acs.orgresearchgate.net The reaction proceeds under remarkably mild conditions, often at room temperature, and is tolerant of air and moisture, which enhances its practical applicability. nih.govdiva-portal.org A key aspect of this methodology is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, whose unique properties are critical for the catalytic cycle to operate efficiently without the need for additional bases or additives. acs.orgresearchgate.net

The catalytic cycle is believed to involve an Ir(III)/Ir(V) mechanism. acs.orgdiva-portal.org Mechanistic studies have shown that the reaction can be highly selective for mono-iodination, even on substrates with two equivalent ortho C-H bonds, by incorporating a silver salt additive that deactivates the iodinated product towards further reaction. nih.govd-nb.info This catalytic system is compatible with a wide array of functional groups, including ethers, esters, amides, and alcohols, making it a versatile tool for the late-stage functionalization of complex benzoic acid derivatives. acs.orgdiva-portal.org

Table 1: Key Features of Ir-Catalyzed ortho-Iodination of Benzoic Acids

| Feature | Description | Source(s) |

| Catalyst | Simple Iridium(III) complexes, e.g., [Cp*IrCl2]2. | researchgate.netd-nb.info |

| Directing Group | The substrate's own carboxylic acid group. | acs.org |

| Regioselectivity | High selectivity for the ortho position. | acs.orgnih.gov |

| Reaction Conditions | Mild (often room temperature), tolerant of air and moisture. | nih.govdiva-portal.org |

| Solvent | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is crucial. | acs.orgresearchgate.net |

| Selectivity Control | Use of Ag(I) additives can ensure mono-iodination. | nih.govd-nb.info |

| Functional Group Tolerance | Compatible with ethers, esters, amides, alcohols, etc. | acs.orgdiva-portal.org |

Copper Nanoparticle Catalysis in Heterocyclic Synthesis from Benzoic Acids

Copper and copper-based nanoparticles (NPs) have emerged as inexpensive, efficient, and reusable heterogeneous catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds from benzoic acid derivatives. acs.org These catalysts are valued for their high surface area and unique electronic properties, which facilitate reactions under milder conditions than traditional methods.

Copper nanoparticles have been successfully employed in the synthesis of various heterocyclic scaffolds. For instance, CuO nanoparticles can catalyze the cross-dehydrogenative coupling (CDC) reaction between benzoic acids and ethers. mdpi.com This versatility extends to the formation of more complex structures. Copper nanoparticles have been used as a highly effective catalyst for the synthesis of 3-substituted isocoumarins, starting from 2-chlorobenzoic acids and 1,3-diketones. researchgate.net

Furthermore, copper ferrite (B1171679) (CuFe2O4) nanoparticles, which combine catalytic activity with magnetic recoverability, have been used to synthesize benzoxazoles via the cyclization of N-(2-halophenyl)benzamides, which are themselves derivatives of benzoic acids. jsynthchem.com The catalytic systems often demonstrate broad functional group tolerance. For example, copper nanoparticles promoted by a 1,10-phenanthroline (B135089) ligand show high activity for C-N cross-coupling reactions under mild conditions, which is a key step in the synthesis of many nitrogen-containing heterocycles. researchgate.net These nanoparticle-based catalytic systems provide a greener and more economical route to valuable heterocyclic structures derived from benzoic acids.

Derivatization and Chemical Transformations of the Core Structure

The this compound structure contains two key reactive sites: the carboxylic acid group and the aromatic rings. These sites allow for a wide range of chemical transformations to produce diverse derivatives and complex molecular scaffolds.

The carboxylic acid functional group is one of the most versatile in organic chemistry, and its reactivity is central to the derivatization of this compound.

Esterification: The carboxylic acid can be readily converted into an ester by reacting with an alcohol in the presence of an acid catalyst. smolecule.com For example, the reaction of a benzoic acid derivative with ethanol (B145695) yields the corresponding ethyl ester. vulcanchem.com This reaction is fundamental for creating ester derivatives, such as converting this compound into its methyl or ethyl ester, a common step in multistep synthetic sequences. nih.gov

Decarboxylation: Under certain conditions, the carboxyl group can be removed from the aromatic ring and replaced with a hydrogen atom in a process called decarboxylation. libretexts.org This is typically achieved by heating the carboxylic acid or its salt with a substance like soda lime. libretexts.org While this transformation removes the key functional group, it can be a strategic step in a larger synthesis. Catalytic methods for decarboxylation under milder conditions are also known. organic-chemistry.org

Nucleophilic Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for converting the acid into other functional groups. A primary example is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov This highly reactive acid chloride can then undergo nucleophilic substitution with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and other reagents, serving as a pivotal intermediate for further derivatization. smolecule.com

Thioureides are an important class of compounds that can be synthesized from this compound. The synthesis typically follows a two-step procedure. First, the benzoic acid is converted into its more reactive acid chloride derivative. This acid chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to generate an in situ acyl isothiocyanate intermediate. nih.govresearchgate.net

This highly electrophilic 2-(2-phenylethoxy)benzoyl isothiocyanate readily reacts with primary aromatic amines via nucleophilic addition. researchgate.net This addition reaction yields the corresponding N-aryl-N'-[2-(2-phenylethoxy)benzoyl]thiourea derivatives, also known as thioureides. Researchers have established optimal reaction conditions to obtain these compounds in high purity and with good yields. researchgate.net The structure and purity of these new thioureides are typically confirmed using spectroscopic methods like NMR (¹H, ¹³C) and FT-IR, as well as elemental analysis. researchgate.net

Table 2: Synthesis of Thioureide Derivatives from 2-Phenethylbenzoic Acid

| Precursor | Reagent | Intermediate | Reactant (Primary Amine) | Product Class | Source(s) |

| 2-Phenethylbenzoic acid | Thionyl Chloride, then Ammonium Thiocyanate | 2-Phenethylbenzoyl isothiocyanate | Various primary aromatic amines | N-Aryl-N'-(2-phenethylbenzoyl)thioureas | researchgate.net |

Formation of Polycyclic and Heterocyclic Scaffolds (e.g., isocoumarins, benzodiazepines, benzoxepinones, benzimidazoles, thiazolidinones, triazoles)

The core structure of this compound and its derivatives serves as a valuable starting point for the construction of a wide variety of polycyclic and heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and materials science.

Isocoumarins: These lactones can be synthesized from benzoic acid derivatives. One classic method involves the acid-catalyzed cyclization of o-phenacylbenzoic acids, which are structurally related to the target compound. tandfonline.comtandfonline.com More modern methods include the transition-metal-catalyzed annulation of benzoic acids with alkynes or alkenes. mdpi.com For example, methyl 2-(phenylethyl) benzoate can undergo zinc-triflate-catalyzed tandem reactions to form isocoumarin (B1212949) derivatives. indexcopernicus.com

Benzodiazepines: These seven-membered heterocyclic compounds are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or an equivalent. nih.gov Starting from a benzoic acid derivative, a synthetic route could involve creating an appropriate keto-acid or keto-ester intermediate. For instance, o-phenacylbenzoic acids can be condensed with hydrazine (B178648) derivatives to form 2,3-benzodiazepin-1-ones. tandfonline.comtandfonline.com

Benzoxepinones: These seven-membered rings containing an oxygen atom and a ketone can be synthesized via intramolecular reactions. A developed route involves a base-free phosphane-catalyzed intramolecular Wittig reaction, which would start from a precursor containing both a phosphonium (B103445) ylide and an ester, derivable from a benzoic acid. researchgate.net

Benzimidazoles: The synthesis of benzimidazoles generally involves the cyclization of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). While not a direct cyclization of the benzoic acid itself, one could envision a multi-step route where the benzoic acid is converted to an aldehyde, which then reacts with an o-phenylenediamine, often catalyzed by copper nanoparticles. researchgate.net

Thiazolidinones: This five-membered sulfur- and nitrogen-containing ring is a common scaffold. A general synthesis involves the cyclocondensation of a Schiff base with a mercaptocarboxylic acid like thioglycolic acid. hilarispublisher.comnih.gov A derivative of this compound, such as its corresponding amide, could be converted to a thioureide, which can then be cyclized to form various thiazolidinone-related heterocycles. researchgate.net

Triazoles: 1,2,3-Triazoles are most famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net To access this scaffold, the this compound core would first need to be functionalized with either an azide (B81097) or a terminal alkyne group to participate in the cycloaddition reaction.

Table 3: Heterocyclic Scaffolds from Benzoic Acid Derivatives

| Heterocyclic Scaffold | Typical Precursor(s) | Synthetic Method | Source(s) |

| Isocoumarin | o-Alkynylbenzoic acids or o-halobenzoic acids + alkynes | Transition-metal-catalyzed annulation/cyclization | researchgate.netmdpi.com |

| Benzodiazepine (B76468) | o-Phenylenediamines + ketones/β-dicarbonyls | Acid-catalyzed condensation | nih.govrsc.org |

| Benzoxepinone | ortho-substituted benzoic acid derivatives | Intramolecular Wittig reaction | researchgate.net |

| Benzimidazole | o-Phenylenediamines + aldehydes/carboxylic acids | Condensation, often Cu-catalyzed | researchgate.net |

| Thiazolidinone | Schiff bases + mercaptoacetic acid | Cyclocondensation | hilarispublisher.comnih.gov |

| Triazole | Organic azides + terminal alkynes | Copper-catalyzed cycloaddition (CuAAC) | researchgate.net |

Pharmacological and Biological Activity Profiling of 2 2 Phenylethoxy Benzoic Acid Derivatives

Antineoplastic and Cytotoxic Activities

Derivatives of 2-(2-phenylethoxy)benzoic acid have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated through various in vitro studies, revealing their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with specific molecular pathways crucial for tumor development and progression.

In Vitro Anticancer Efficacy against Various Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been assessed against a panel of human cancer cell lines. For instance, the compound 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (B1203000) has shown significant cancer cell inhibition, ranging from 52.2% to 91.2% in an MTT assay. preprints.orgpreprints.org Other benzoic acid derivatives have also exhibited potent anticancer activity. For example, two 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids displayed high anticancer activity against the MCF-7 breast cancer cell line, with IC50 values of 18.7 and 15.6 µM. preprints.org Furthermore, certain derivatives have shown efficacy against human colorectal cancer cell lines (HCT-116), human squamous cancer cell lines (A431), and human hepatocellular liver carcinoma (HepG2). preprints.org One particular derivative demonstrated significant activity against HepG2 cells with an IC50 value of 0.06 µM. preprints.org

Interactive Table of In Vitro Anticancer Efficacy:

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various | 52.2% - 91.2% inhibition | preprints.orgpreprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 1 | MCF-7 (Breast) | IC50: 18.7 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (Breast) | IC50: 15.6 µM | preprints.org |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one derivative | HepG2 (Liver) | IC50: 0.06 µM | preprints.org |

| Imidazolyl benzoic acid derivative | Human cancer cell lines | Good anticancer activity | jchemlett.com |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative 1 | HeLa (Cervical) | IC50: 100 µM | preprints.org |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative 2 | HeLa (Cervical) | IC50: 10 µM | preprints.org |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Studies have shown that these compounds can trigger apoptosis in various cancer cell lines. For example, certain 4-hydrazinobenzoic acid derivatives were found to block the proliferation of the MCF-7 cell line by initiating apoptosis. preprints.org Similarly, some 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids demonstrated their anticancer effects against MCF-7 cells by inducing apoptosis. preprints.orgpreprints.org

In addition to inducing apoptosis, these derivatives can also interfere with the normal progression of the cell cycle in cancer cells. Some compounds have been observed to cause cell cycle arrest at specific phases, such as the G2/M phase or S phase, thereby preventing cell division and proliferation. mdpi.comresearchgate.net For example, certain mefenamic acid derivatives were shown to induce S-phase arrest in MCF-7 cells and G1/S-phase arrest in HepG2 cells. researchgate.net This dual ability to induce apoptosis and modulate the cell cycle highlights the therapeutic potential of these compounds in cancer treatment. nih.gov

Inhibition of Specific Oncogenic Pathways (e.g., HIV-1 integrase-LEDGF/p75 interaction, FAK inhibition)

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific oncogenic pathways. One such pathway involves the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), which is a cellular cofactor for HIV integration. nih.govtandfonline.com A benzoic acid derivative, D77, was identified as a potent inhibitor of the IN-LEDGF/p75 interaction, thereby exhibiting antiretroviral activity. nih.govacs.org This finding suggests a potential application of these compounds in anti-HIV therapy. nih.govtandfonline.com

Another important target in cancer therapy is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and migration. mdpi.com Derivatives of 2-(phenylamino)benzoic acid have been developed as inhibitors of MEK, a kinase downstream of Ras, which is involved in cell proliferation. google.com While not directly this compound derivatives, this indicates the potential for benzoic acid structures to target key oncogenic kinases. Some pyrimidine (B1678525) derivatives have shown potent FAK inhibitory activity, leading to the suppression of colony formation, migration, and invasion of cancer cells. mdpi.com These compounds were also found to block the FAK/PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and growth. mdpi.com

Antimicrobial and Antifungal Spectrum

In addition to their anticancer properties, derivatives of this compound have also demonstrated a broad spectrum of antimicrobial and antifungal activities. These compounds have been shown to be effective against a variety of pathogenic microorganisms, including bacteria and fungi. ontosight.ai

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.nettubitak.gov.tr For instance, studies have evaluated the antibacterial activity of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.nettubitak.gov.tr The minimum inhibitory concentration (MIC) values for these compounds were determined using microdilution methods. tubitak.gov.tr Some of these derivatives showed significant antibacterial activities, comparable to the reference drug ampicillin. researchgate.net Benzoic acid and its derivatives are generally known to possess antimicrobial properties. ontosight.aiontosight.ai

Interactive Table of Antibacterial Efficacy:

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Staphylococcus aureus | Variable | researchgate.nettubitak.gov.tr |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Bacillus subtilis | Variable | researchgate.nettubitak.gov.tr |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Escherichia coli | Variable | researchgate.nettubitak.gov.tr |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Pseudomonas aeruginosa | Variable | researchgate.nettubitak.gov.tr |

Antifungal Activity against Yeast-like Fungi

Several derivatives of this compound have also exhibited significant antifungal activity, particularly against yeast-like fungi. researchgate.nettubitak.gov.tr The antifungal potential of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives has been tested against Candida albicans and Candida krusei. researchgate.nettubitak.gov.tr Notably, all of the tested 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be more active than the reference compound ketoconazole (B1673606) in the antifungal activity test. researchgate.net This suggests that these compounds could serve as leads for the development of new antifungal agents. researchgate.nettubitak.gov.tr

Antimycobacterial Activity against Mycobacterium tuberculosis

The search for novel antitubercular agents is critical due to rising drug resistance. nih.gov While research on this compound itself is limited, studies on structurally similar compounds, such as benzoic acid derivatives and their prodrugs, have shown promise against Mycobacterium tuberculosis.

Research into 2-(phenylthio)benzoylarylhydrazone derivatives, which are sulfur-linked analogues of the phenoxy structure, has identified compounds with significant inhibitory effects. nih.gov In a screen against Mycobacterium tuberculosis H37Rv, derivatives were tested for their inhibitory concentration. nih.govnih.gov Two compounds, a 5-Nitro-2-furyl analogue (4f) and a 5-Nitro-2-thienyl analogue (4g), demonstrated notable activity. nih.govnih.gov The primary screening was conducted using the Microplate Alamar Blue Assay (MABA). nih.gov

Another related series, 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl esters, was synthesized and screened for anti-tubercular activity against the H37Rv strain using the Lowenstein-Jensen medium method. ijcce.ac.ir Many of these compounds were found to be potent against the mycobacterium. ijcce.ac.ir

Furthermore, studies on benzoic acid esters as prodrugs indicate that esterification can enhance activity, likely by facilitating entry into mycobacterial cells. mdpi.com Phenyl and hexyl esters, in particular, showed higher activity than the corresponding free acids. mdpi.com While these studies did not specifically test this compound, they support the potential of its derivatives as a scaffold for developing new antimycobacterial agents. mdpi.comsciforum.net

| Compound | Description | IC90 (μg/mL) | IC50 (μg/mL) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 4f | 2-(phenylthio)benzoylarylhydrazone (5-Nitro-2-furyl analogue) | 7.57 | 2.92 | 0.39 | nih.gov |

| 4g | 2-(phenylthio)benzoylarylhydrazone (5-Nitro-2-thienyl analogue) | 2.96 | 3.11 | 1.05 | nih.govnih.gov |

Enzyme and Receptor Modulatory Effects

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents treating hyperpigmentation disorders. researchgate.net Benzoic acid and cinnamic acid derivatives have been explored as tyrosinase inhibitors. mdpi.com Kinetic studies help determine the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. researchgate.netsemanticscholar.org

For instance, a study on methoxy-substituted tyramine (B21549) derivatives, which incorporated benzoic and cinnamic acid scaffolds, identified potent inhibitors. mdpi.com A derivative featuring a 3,5-dihydroxy-substituted benzoic acid moiety (Ph5) showed excellent inhibitory activity with an IC50 value of 0.231 µM, significantly more potent than the standard kojic acid (IC50 16.7 µM). mdpi.comsemanticscholar.org Kinetic analysis revealed this compound to be a mixed-type inhibitor. mdpi.comsemanticscholar.org Another derivative, a non-competitive inhibitor (Ph6), had an IC50 of 2.1 nM. semanticscholar.org

The mechanism often involves interaction with the copper ions in the enzyme's active site. researchgate.net Lineweaver-Burk plots are used to elucidate the inhibition type and constants (Ki). mdpi.comnih.gov For example, some (Z)-2-benzylidene-dihydroimidazothiazolone derivatives were found to be competitive inhibitors of mushroom tyrosinase, binding to the same pocket as the substrate L-tyrosine. nih.gov While direct studies on this compound are not available, the proven efficacy of related benzoic acid structures suggests its derivatives could be promising candidates for tyrosinase inhibition. mdpi.comsemanticscholar.org

| Compound | Description | IC50 | Inhibition Type | Source |

|---|---|---|---|---|

| Ph5 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate | 0.231 µM | Mixed-type | mdpi.comsemanticscholar.org |

| Ph6 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | 2.1 nM | Non-competitive | semanticscholar.org |

| Kojic Acid (Standard) | - | 16.7 µM | - | mdpi.comsemanticscholar.org |

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. mdpi.comcnr.it Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. nih.govresearchgate.net Benzoic acid derivatives are among the compounds studied for XO inhibition. mdpi.com

Studies on C6-C3 phenylpropanoid derivatives, which share structural similarities with this compound, have provided insights into structure-activity relationships. researchgate.net All tested phenylpropanoid derivatives were found to be competitive inhibitors of XO. researchgate.net Molecular docking studies suggest that these inhibitors interact with the molybdopterin region of the enzyme's active site. researchgate.net Caffeic acid phenethylester (CAPE), the phenylethyl ester of caffeic acid, demonstrated a high affinity for the XO binding site. researchgate.net This enhanced affinity is attributed to hydrophobic interactions between the phenylethyl ester and non-polar residues at the entrance of the binding site, as well as π-π stacking interactions with residues like Phe914 and hydrogen bonds with Glu802. researchgate.netresearchgate.net

The inhibitory activity of benzoic acid compounds can be influenced by substituents on the benzene (B151609) ring; for example, the presence and arrangement of hydroxyl groups can increase or decrease the inhibitory effect on XO. mdpi.com The mechanism of inhibition for these compounds is often competitive, where the inhibitor vies with the substrate for access to the enzyme's active site. cnr.itresearchgate.net

| Compound Class | Key Structural Feature | Inhibition Mechanism | Key Interactions | Source |

|---|---|---|---|---|

| Phenylpropanoid Derivatives | Phenylethyl ester (e.g., CAPE) | Competitive | Hydrophobic interactions, π-π stacking (Phe914), H-bonds (Glu802) | researchgate.netresearchgate.net |

| Benzoic Acid Derivatives | Hydroxyl groups on benzene ring | Competitive | H-bonds with active site residues | mdpi.comresearchgate.net |

Protein tyrosine phosphatase 1B (PTP1B) is a major negative regulator of insulin (B600854) signaling pathways. nih.govnih.gov Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. nih.gov Several benzoic acid derivatives have been developed as PTP inhibitors. colab.ws

Notably, derivatives of (5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid have been identified as potent PTP1B inhibitors. researchgate.net Some of these compounds were synthesized using 3-(2-phenylethoxy)benzaldehyde (B2790023) as a starting material, directly linking the phenylethoxy scaffold to PTP1B inhibition. researchgate.net For example, (2,4-dioxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}thiazolidin-3-yl)acetic acid was designed as a PTP1B inhibitor. researchgate.net

These compounds have shown inhibitory activity against human PTP1B, low-molecular-weight PTP (LMW-PTP), and T-cell PTP (TCPTP), often with moderate to significant selectivity for PTP1B over the highly homologous TCPTP. colab.ws Beyond enzyme inhibition, many of these derivatives exhibit insulinomimetic effects. colab.ws In mouse C2C12 skeletal muscle cells, they have been shown to activate the insulin metabolic pathway by significantly stimulating the phosphorylation of the insulin receptor β-subunit (IRβ) and promoting cellular uptake of 2-deoxyglucose. colab.ws

| Compound Class | Target Enzymes | Biological Effect | Source |

|---|---|---|---|

| 4-[(5-arylidene-4-oxo-2-phenylimino/oxothiazolidin-3-yl)methyl]benzoic acids | PTP1B, LMW-PTP, TCPTP | Selective inhibition of PTP1B, stimulation of IRβ phosphorylation, increased glucose uptake | colab.ws |

| (2,4-dioxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}thiazolidin-3-yl)acetic acid | PTP1B | Designed as a PTP1B inhibitor | researchgate.net |

Bone morphogenetic protein-2 (BMP-2) is a potent osteoinductive cytokine essential for bone formation and regeneration. google.com It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for building new bone tissue. google.commdpi.com Small molecules that can stimulate BMP-2 or its signaling pathway are of great interest for treating bone diseases like osteoporosis. google.com

Research has led to the identification of novel benzoic acid analogues as BMP-2 stimulators. scispace.com Specifically, a series of 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-...-2-yl)carbamoyl)benzoic acid analogues were reported to act as BMP-2 stimulators and induce osteoblast differentiation. scispace.com The structure of these compounds, incorporating both a benzoic acid core and a phenylethyl group, highlights the potential of this chemical scaffold in bone regeneration applications. Osteoblast differentiation is marked by the expression of factors like alkaline phosphatase and runt-related transcription factor 2 (RUNX2). google.commdpi.com The ability of these small molecules to induce such markers points to their therapeutic potential. scispace.com

While BMP-2 itself is used clinically, its application can be associated with side effects, driving the search for small-molecule mimetics or stimulators that can offer a more controlled and targeted approach to bone healing. mdpi.com

Protein Tyrosine Phosphatase (PTP) Inhibition (e.g., PTP1B, LMWPTP, TCPTP) and Insulinomimetic Effects

Other Potential Biological Activities

Beyond the specific activities detailed above, the general class of benzoic acid derivatives is known for a wide spectrum of biological effects. ontosight.ai The unique combination of a benzoic acid core with a phenylethoxy group may confer activities that warrant further investigation. Based on the known properties of related structures, potential areas of interest include:

Anti-inflammatory and Anticancer Properties : Benzoic acid derivatives have been studied for these activities, and the specific substitutions on the this compound structure could modulate such effects. ontosight.ai

Antimicrobial Properties : Besides activity against mycobacteria, derivatives could be explored for broader antimicrobial effects, a known characteristic of many benzoic acid compounds. ontosight.aiontosight.ai

These potential applications remain speculative for this compound itself and would require dedicated screening and investigation to confirm.

Anti-inflammatory Properties

Benzoic acid derivatives are recognized for their potential as anti-inflammatory agents. nih.govlookchem.com The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). lookchem.com Research into various benzoic acid derivatives has demonstrated their ability to suppress inflammatory responses. For instance, certain derivatives have been shown to inhibit the generation of superoxide (B77818) anions and the release of elastase from human neutrophils, which are key processes in inflammation. lookchem.com

While specific studies on the anti-inflammatory activity of this compound are not extensively documented in the reviewed literature, the general properties of the benzoic acid class suggest its potential for such activity. For example, a study on 6-(2-phenylethyl)-2,4-dihydroxy benzoic acid-2-O-beta-D-glucopyranoside, a structurally related compound, demonstrated moderate anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves modifications of the benzoic acid structure to enhance efficacy and reduce side effects.

Table 1: Summary of Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Observed Activity | Mechanism of Action |

|---|---|---|

| General Benzoic Acid Derivatives | Inhibition of pro-inflammatory enzymes. nih.gov | Inhibition of cyclooxygenase (COX). lookchem.com |

| Salicylic and Benzoic Acids | Standard anti-inflammatory drugs. lookchem.com | Inhibition of prostaglandin (B15479496) production. lookchem.com |

| 6-(2-phenylethyl)-2,4-dihydroxy benzoic acid-2-O-beta-D-glucopyranoside | Moderate anti-inflammatory activity. nih.gov | Inhibitory effect on TNF-α and IL-1 production. nih.gov |

Note: Data on the specific anti-inflammatory properties of this compound is limited; this table reflects the activities of the broader class of benzoic acid derivatives.

Antioxidant Potential

Phenolic compounds, including benzoic acid derivatives, are well-regarded for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. google.comnih.gov The structure of these compounds, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring, plays a crucial role in their antioxidant capacity. google.comacs.org

Studies on various hydroxybenzoic acids have established clear structure-activity relationships. For instance, monohydroxybenzoic derivatives have demonstrated significant antioxidant properties. google.com The position of the hydroxyl group relative to the carboxyl group is critical, with compounds having the -OH group in the ortho or para positions showing the best antioxidant activity against superoxide radicals. google.com Conversely, derivatives where the hydroxyl group is blocked exhibit very low antioxidant potential. google.com The addition of multiple hydroxyl groups can also enhance activity, though the specific positioning is key. acs.org

While direct experimental data on the antioxidant potential of this compound is not available in the cited literature, the general principles of structure-activity relationships for benzoic acid derivatives provide a framework for predicting its potential. The presence of the phenylethoxy group in place of a hydroxyl group suggests that its antioxidant activity might differ significantly from the potent hydroxybenzoic acids.

Table 2: Structure-Activity Relationship for Antioxidant Potential of Benzoic Acid Derivatives

| Structural Feature | Impact on Antioxidant Activity | Reference |

|---|---|---|

| Hydroxyl (-OH) Group Presence | Essential for significant antioxidant activity. | google.com |

| Position of -OH Group | Ortho and para positions relative to the carboxyl group are optimal. | google.com |

| Blocked -OH Group | Leads to very low antioxidant properties. | google.com |

Note: This table summarizes general findings for benzoic acid derivatives. Specific antioxidant data for this compound is not detailed in the reviewed scientific literature.

Neuropharmacological Relevance as Precursors to Psychotropic Agents (e.g., amitriptyline)

In the synthesis of psychotropic agents, specific benzoic acid derivatives serve as crucial intermediates. One of the most notable examples is in the production of the tricyclic antidepressant, amitriptyline. Scientific literature consistently identifies 2-(2-phenylethyl)benzoic acid as a key intermediate in the synthesis of dibenzosuberone (B195587), which is a foundational structure for amitriptyline. mdpi.com

The synthesis pathway involves the cyclization of 2-(2-phenylethyl)benzoic acid to form the tricyclic ketone, dibenzosuberone. This ketone then undergoes further chemical modifications to yield amitriptyline. ijnc.ir It is important to distinguish the precursor, 2-(2-phenylethyl)benzoic acid, from the subject compound, this compound, as they are structurally different molecules—the former has a phenylethyl group attached to the benzoic acid ring, while the latter has a phenylethoxy group, indicating an ether linkage.

While 2-(2-phenylethyl)benzoic acid has a well-established role as a precursor in the synthesis of amitriptyline, google.com there is no evidence in the reviewed literature to suggest that this compound serves a similar function in the synthesis of this specific psychotropic agent.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Pharmacological Potency Determinants

Influence of Phenylethoxy/Phenylethyl Side Chain Modifications and Length

The phenylethoxy/phenylethyl side chain is a crucial determinant of the biological activity of this class of compounds. Modifications to this chain, including its length and the introduction of various substituents, have been shown to significantly impact potency.

Research on a series of 1-phenyl-3-(1-phenylethyl)urea derivatives revealed that the length of the side chain dramatically affects inhibitory activity. nih.gov Specifically, analogs with a five- or six-carbon chain exhibited a substantial increase in potency, in some cases up to 1000-fold, when compared to the original lead compound. nih.gov Conversely, the introduction of a heteroatom into the side chain was found to abolish the activity. nih.gov

In another study focused on P-glycoprotein (P-gp) modulators, the side chain's structure was also found to be critical. Truncating the side chain by even a single bond and removing the side chain altogether led to a loss of ATPase inhibitory interactions. nih.gov This suggests that the side chain is essential for the proper orientation of the molecule within the binding pocket of its target. nih.gov Further investigations involving the replacement of an isopropyl side chain with benzyl (B1604629) and 4-hydroxybenzyl side chains were conducted to probe the topology of the interacting region. nih.gov

The modification of the C-terminal phenylalanine residue's side chain in auristatin analogs, a class of potent anti-cancer agents, has been shown to confer unexpected and beneficial properties to the resulting drug and its antibody-drug conjugates (ADCs). google.com This highlights the potential for side-chain modifications to not only influence potency but also to modulate other pharmacologically relevant properties.

The following table summarizes the impact of side chain modifications on the activity of various compound series:

| Compound Series | Side Chain Modification | Effect on Activity |

| 1-Phenyl-3-(1-phenylethyl)urea derivatives | Five- or six-carbon chain | Up to 1000-fold increase in potency nih.gov |

| 1-Phenyl-3-(1-phenylethyl)urea derivatives | Introduction of a heteroatom | Abolished activity nih.gov |

| P-glycoprotein modulators | Truncation of side chain | Loss of inhibitory interactions nih.gov |

| Auristatin analogs | C-terminal phenylalanine side chain modification | Altered and improved properties google.com |

Impact of Substituents on the Benzoic Acid Core (e.g., electronic and steric effects)

Electronic Effects: The acidity of substituted benzoic acids is a key factor influenced by substituents. Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, increase the acidity of the benzoic acid by stabilizing the carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3), decrease acidity by destabilizing the anion. libretexts.org This modulation of acidity can directly impact the compound's interaction with its biological target. For instance, a stronger acid may form more stable ionic bonds with a receptor. The pKa of p-(trifluoromethyl)benzoic acid is 3.6, making it a stronger acid than benzoic acid (pKa 4.19), indicating that the trifluoromethyl group is an electron-withdrawing, deactivating group. libretexts.org

Steric Effects: The size and position of substituents can create steric hindrance, which can either be detrimental or beneficial to activity. In the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles, steric effects of substituents on the aniline (B41778) ring significantly influenced reaction yields. beilstein-journals.org While para- and meta-substituents had a minimal impact, ortho-substituted anilines resulted in lower yields due to steric hindrance. beilstein-journals.org In another study on the cyclodehydration of 2-benzylbenzoic acids, the size of the substituent influenced the reaction's regioselectivity, though not always in the expected manner. open.ac.uk

| Substituent (Y) | pKa | Effect on Ring |

| -NO2 | 3.41 | Deactivating |

| -CN | 3.55 | Deactivating |

| -CHO | 3.75 | Deactivating |

| -Br | 3.96 | Deactivating |

| -Cl | 4.0 | Deactivating |

| -H | 4.19 | - |

| -CH3 | 4.34 | Activating |

| -OCH3 | 4.46 | Activating |

| -OH | 4.48 | Activating |

Role of Stereochemistry and Conformational Preferences in Bioactivity

The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientations (conformational preferences) of 2-(2-phenylethoxy)benzoic acid and its analogs are critical for their biological activity. The presence of chiral centers and the rotational freedom around single bonds can lead to different stereoisomers and conformers, which may exhibit distinct interactions with their biological targets.

The significance of stereochemistry is evident in studies of 1-phenyl-3-(1-phenylethyl)urea derivatives. The S-configuration at the chiral center of the phenylethyl subunit was found to be crucial for the effective inhibition of complement activation. nih.gov The R-enantiomer of the same compound showed significantly weaker inhibition, highlighting the stereospecificity of the interaction with the target. nih.gov

Conformational preferences, dictated by factors such as intramolecular hydrogen bonding and steric interactions, also play a vital role. In the solid state, 2-[[(1-phenylethyl)amino]carbonyl]benzoic acid derivatives adopt specific conformations stabilized by hydrogen bonding and aromatic stacking. The carboxylic acid groups often form dimers through hydrogen bonds, creating a foundational structure for the crystal lattice.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the study of structure-activity relationships, providing insights that complement experimental data and guide the design of new, more potent compounds.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is instrumental in understanding the binding modes of this compound and its analogs with their biological targets.

In a study of a benzoic acid derivative, D77, as an anti-HIV-1 inhibitor, molecular docking combined with molecular dynamics simulations was used to investigate its binding mode with the wild-type and a mutant form of the HIV-1 integrase core domain. nih.gov The simulations revealed that D77 interacts with residues near the binding site of the Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor for HIV-1 integration. nih.govosti.gov This interaction was predicted to cause steric hindrance, thereby interfering with the binding of LEDGF/p75 to the integrase. nih.gov The study also identified key residues, such as W131 and E170, as being essential for the binding of the ligand. nih.gov

Molecular docking has also been employed to investigate the potential antiviral activity of other benzoic acid derivatives against the SARS-CoV-2 main protease. nih.gov These studies predict the binding affinity and interactions with amino acid residues in the active site of the protease. nih.gov For example, docking studies of 2,5-dihydroxybenzoic acid and octyl gallate suggested them as potential candidates for further development. nih.gov

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the receptor protein and then using a scoring function to evaluate the different binding poses. mdpi.com The results are often visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. mdpi.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. medsci.org This model can then be used as a 3D query in virtual screening to search large chemical databases for new compounds (hits) that match the pharmacophore and are therefore likely to be active. medsci.orgnih.gov

This approach has been successfully applied in the discovery of novel inhibitors for various targets. For instance, a structure-based pharmacophore model was developed for Akt2, a potential cancer therapy target, using the crystal structure of Akt2 complexed with a known inhibitor. medsci.org This model, along with a 3D-QSAR pharmacophore model, was used to screen chemical databases, leading to the identification of seven new potential lead compounds with different scaffolds. medsci.org

The validation of a pharmacophore model is a crucial step to ensure its predictive power. mdpi.com This is often done using a test set of compounds with known activities. A good pharmacophore model should be able to accurately classify molecules as active or inactive. mdpi.com Once validated, the pharmacophore model can be used for virtual screening of large compound libraries to identify novel hits. mdpi.com

The combination of pharmacophore modeling and molecular docking provides a powerful workflow for drug discovery. The pharmacophore model can be used for initial rapid screening of large databases, and the resulting hits can then be subjected to more computationally intensive molecular docking simulations to refine the binding poses and predict binding affinities. medsci.org

Rational Design and Optimization of Bioactive Agents

The rational design and optimization of bioactive agents based on the this compound scaffold, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from comprehensive structure-activity relationship (SAR) studies on analogous compounds. These related structures include 2-phenoxybenzoic acids, 2-(benzyloxy)benzoic acids, and other diaryl ether derivatives. The principles gleaned from these studies provide a foundational understanding for optimizing the biological activity of compounds within this chemical class.

The core structure, featuring a benzoic acid connected to a phenyl group via a flexible ether linkage, presents multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. Key areas for rational design include substitutions on both aromatic rings and alterations to the ether linkage.

Substitutions on the Benzoic Acid Ring:

Modifications to the benzoic acid portion of the molecule can significantly influence its interaction with biological targets. The position, number, and nature of substituents are critical. For instance, in a series of 2-morpholinobenzoic acid derivatives designed as inhibitors of phosphatidylcholine-specific phospholipase C, the substitution pattern on the benzoic acid ring was found to be a key determinant of activity. The optimal pharmacophore was identified as a 2-morpholino-5-N-benzylamino benzoic acid scaffold, highlighting the importance of specific substitution patterns for bioactivity. d-nb.info

Modifications of the Ether Linkage:

The ether linkage provides flexibility, allowing the two aromatic rings to adopt various conformations to fit into a binding pocket. The length and nature of this linker are crucial for optimal activity. While direct optimization studies on the ethoxy linker of this compound are scarce, research on similar structures provides valuable insights. For example, replacing the ether oxygen with other atoms or incorporating it into a more rigid ring system can drastically alter the compound's biological profile. In a study of 4-thiazolidinone (B1220212) derivatives, replacing a flexible diphenyl ether linkage with a more rigid biphenyl (B1667301) system or a benzyl ether linkage led to significant changes in inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. mdpi.com The benzyl ether derivative, for instance, exhibited moderate activity where the diphenyl ether analogs were inactive. mdpi.com

Substitutions on the Phenoxy/Benzyloxy Ring:

The terminal phenyl ring offers a large surface for introducing various substituents to probe for additional interactions with a target protein. The electronic and steric properties of these substituents can fine-tune the compound's activity. In the design of benzodiazepine (B76468) receptor agonists based on 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, it was observed that the presence of an electron-withdrawing substituent on the phenoxy ring was beneficial for anticonvulsant activity. nih.gov Its removal led to a reduction in potency. nih.gov Similarly, in the development of neuroprotective benzyloxy benzamide (B126) derivatives, detailed SAR studies have been conducted to optimize substitutions on the benzyloxy ring to enhance activity against glutamate-induced damage. nih.gov

The following data tables, derived from studies on analogous compounds, illustrate the principles of rational design and optimization that could be applied to this compound derivatives.

Table 1: Structure-Activity Relationship of 2-Phenoxybenzoic Acid Hydrazide Derivatives as Analgesic Agents researchgate.net

| Compound | X | R | R' (Aryl) | Analgesic Activity (Writhing Test, % Inhibition) |

| 10g | O | H | 4-Methoxyphenyl | 75.3 |

| 10j | O | H | 4-Fluorophenyl | 68.2 |

| 10m | O | Cl | Phenyl | 55.4 |

| 10p | O | Cl | 4-Methoxyphenyl | 82.1 |

| 11c | NH | H | 4-Methoxyphenyl | 88.5 |

| 11f | NH | H | 4-Dimethylaminophenyl | 92.4 |

This table demonstrates how substitutions on the phenoxy ring and the nature of the atom linking the two rings (X = O or NH) influence analgesic activity.

Table 2: Optimization of 4-Thiazolidinone Analogs with Different Linkers as hDHODH Inhibitors mdpi.com

| Compound | Linker | R | IC₅₀ (μM) |

| 19 | Diphenyl ether | H | > 50 |

| 23 | 3-Phenoxyphenyl | H | > 50 |

| 24 | Benzyl ether | H | 4.32 |

| 25 | Benzyl ether | 2-COOH | 21.5 |

| 26 | Benzyl ether | 3-COOH | 15.7 |

This table illustrates the impact of the linker structure between the two aromatic systems on the inhibitory potency against human dihydroorotate dehydrogenase (hDHODH).

Table 3: SAR of Diaryl Ether Derivatives as Neuraminidase Inhibitors nih.gov

| Compound | R1 | R2 | R3 | IC₅₀ (μM) vs. H1N1 |

| Natural Product | O-isoprenyl | OH | COOCH₃ | > 100 |

| 15 | O-allyl | OH | CHO | 26.96 |

| 24 | O-propargyl | OH | (E)-CH=CHCOOCH₃ | > 100 |

| 25 | O-propargyl | O-propargyl | (E)-CH=CHCOOCH₃ | > 100 |

This table shows the importance of the substituents on the phenyl ring for the neuraminidase inhibitory activity of aryl ether derivatives.

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Reaction Mechanisms in Chemical Synthesis

Understanding the precise steps involved in the synthesis of complex molecules is fundamental to optimizing reaction conditions and yields. For derivatives and precursors of 2-(2-Phenylethoxy)benzoic acid, several mechanistic studies have provided critical insights.

Catalytic Cycle Analysis in Iodination Reactions

The introduction of an iodine atom into a benzoic acid scaffold is a key transformation in organic synthesis. Research into the ortho-iodination of benzoic acids has identified an efficient catalytic method using an Iridium(III) complex. acs.orgdiva-portal.org Mechanistic studies, including computational analysis, have shown that these reactions can proceed via an Ir(III)/Ir(V) catalytic cycle. acs.orgdiva-portal.org

The proposed cycle begins with the activation of the Ir(III) precatalyst. The turnover-limiting step is dependent on the electronic properties of the benzoic acid substrate. d-nb.info For electron-rich benzoic acids, the C-H activation step is partially rate-determining, whereas for electron-poor substrates, the C-H bond breaking becomes the turnover-limiting step. d-nb.info The solvent, often 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), plays a crucial role by forming hydrogen bonds that lower the activation energy of the reductive elimination step. acs.org This process allows for the selective mono-iodination of a wide array of benzoic acids under mild conditions, tolerating both air and moisture. acs.orgnih.gov

| Catalyst System | Proposed Catalytic Cycle | Key Mechanistic Feature | Ref |

| [Cp*IrCl2]2 | Ir(III)/Ir(V) | Substrate-dependent turnover-limiting step | d-nb.info |

| Simple Ir(III) complex | Ir(III)/Ir(V) | HFIP solvent lowers activation energy | acs.org |

Identification and Characterization of Reaction Intermediates in Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures. A notable example is the Me3Al-mediated synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles, a structurally related precursor. nih.govbeilstein-journals.org

The proposed mechanism for this domino reaction involves the initial condensation of the 2-(2-oxo-2-phenylethyl)benzonitrile with an amine in the presence of trimethylaluminum (B3029685) (Me3Al) to form an imine intermediate (Intermediate A). This is followed by an intramolecular cyclization of the imine to yield a second intermediate (Intermediate B), which then leads to the final 1-aminoisoquinoline (B73089) product. nih.gov The optimization of reaction conditions, including the choice of Lewis acid and solvent, was crucial for achieving high yields. nih.govbeilstein-journals.org

| Reactants | Mediator | Key Intermediates | Product | Ref |

| 2-(2-oxo-2-phenylethyl)benzonitrile, Aniline (B41778) | Me3Al | Imine (A), Cyclized Intermediate (B) | 1-Amino-N,3-diphenylisoquinoline | nih.gov |

Mechanistic Insights into Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is a fundamental reaction for constructing cyclic structures, such as those found in dibenzosuberone (B195587), for which 2-(2-phenylethyl)benzoic acid is a key intermediate. researchgate.net The cyclization of aryl ether substrates is a common method for synthesizing the benzofuran (B130515) scaffold, an important motif in many pharmaceuticals. wuxiapptec.com

Mechanistic investigations of the acid-catalyzed cyclization of acetal (B89532) substrates to form benzofurans reveal that the reaction proceeds through the formation of an oxonium ion intermediate. wuxiapptec.com The substrate is first protonated under acidic conditions, followed by the elimination of a methanol (B129727) molecule to generate the oxonium ion. Subsequent nucleophilic attack by the phenyl ring at one of two possible sites leads to the formation of regioisomeric products. wuxiapptec.com Quantum mechanical calculations of the reaction energy profiles have been used to predict the regioselectivity of these cyclizations, showing that the pathway with the lower activation energy is favored, which aligns with experimental observations. wuxiapptec.com

Mechanisms of Biological Action and Target Engagement

Beyond its synthetic chemistry, the biological activities of this compound and its derivatives are of significant interest, particularly their interactions with enzymes and cellular signaling pathways.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, related benzoic acid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative modulator in insulin (B600854) and leptin signaling pathways. colab.ws The inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. colab.ws Studies on similar compounds have indicated a competitive inhibition mechanism. researchgate.net

In the context of HIV, a benzoic acid derivative, D77, has been studied as an inhibitor of HIV-1 integrase. Molecular modeling studies suggest that D77 binds near the dimer interface of the integrase, close to the binding site of the Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov This interaction is thought to interfere with the binding of LEDGF/p75 to the integrase through steric hindrance, and may also reduce the flexibility of certain regions of the enzyme, thus inhibiting its function. nih.gov

| Compound Class | Target Enzyme | Proposed Inhibition Mechanism | Ref |

| Benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive Inhibition | colab.wsresearchgate.net |

| Benzoic acid derivative (D77) | HIV-1 Integrase | Steric hindrance of co-factor binding | nih.gov |

Cellular Pathway Modulation and Signal Transduction

The insulin signaling pathway is a critical regulator of glucose metabolism, and its dysregulation is a hallmark of insulin resistance and type 2 diabetes. The insulin receptor (IR) and the downstream protein kinase B (Akt) are central components of this pathway. nih.gov

Research has shown that certain benzoic acid derivatives can act as insulinomimetic agents by stimulating the insulin signaling pathway. colab.ws These compounds have been observed to increase the phosphorylation of the insulin receptor β-subunit (IRβ) and promote the cellular uptake of 2-deoxyglucose in skeletal muscle cells. colab.ws The activation of the insulin receptor initiates a cascade that leads to the recruitment of insulin receptor substrate (IRS) proteins, activation of PI3K, and the subsequent phosphorylation and activation of Akt. nih.govelifesciences.org Activated Akt then mediates many of insulin's metabolic effects. nih.gov Some studies indicate that alkaline pH can also activate the insulin receptor family and Akt, a process that can be inhibited by compounds that block the receptor's kinase activity. nih.gov This highlights the complex regulation of this pathway and the potential for small molecules to modulate its activity.

| Cellular Process | Key Proteins Involved | Effect of Benzoic Acid Derivatives | Ref |

| Insulin Signaling | Insulin Receptor (IR), Akt (Protein Kinase B) | Increased phosphorylation of IRβ, stimulation of glucose uptake | colab.ws |

| Signal Transduction | Insulin Receptor Substrate (IRS), PI3K | Modulation of downstream signaling events | nih.govelifesciences.org |

Molecular Recognition and Protein-Ligand Interaction Dynamics of Structurally Related Phenoxy-Benzoic Acid Derivatives

Research into derivatives of phenoxy-benzoic acid reveals their potential to interact with a variety of protein targets, offering insights into how the core scaffold can be recognized within a biological system. These interactions are primarily driven by a combination of hydrophobic contacts and hydrogen bonding, dictated by the specific substitutions on the phenyl and benzoic acid rings.

Inhibition of Human Steroid 5α-Reductase

A study focused on phenoxybenzoic acid derivatives as inhibitors of human prostatic 5α-reductase, an enzyme implicated in androgen-related conditions, identified several potent compounds. Molecular modeling of these derivatives suggested an optimal distance of 9-11 Å between the carbon of the carboxyl group and the center of the distal phenyl ring for potent inhibitory activity. For instance, the most potent compound in one series was found to be linear, with a distance of approximately 10.5 Å. In contrast, less active compounds had distances that were either shorter (around 8.8 Å) or longer (around 12.5 Å), indicating that the spatial arrangement of the aromatic rings and the carboxyl group is critical for effective binding within the enzyme's active site. researchgate.net

The inhibitory activity was also found to be sensitive to the nature and position of substituents. For example, the presence of a hydrophobic substituent at the 3-position of the phenoxy ring was favorable for potent inhibition. This highlights the importance of specific hydrophobic pockets within the enzyme's binding site that accommodate these groups. Conversely, bulky substituents at the same position led to decreased activity, suggesting steric hindrance. researchgate.net

| Compound | Target Enzyme | IC50 (nM) |

| 4-(Biphenyl-4-yloxy)benzoic acid | Human Prostatic 5α-Reductase | 0.87 |

| 3-Fluoro-4-(biphenyl-4-yloxy)benzoic acid | Human Prostatic 5α-Reductase | 0.67 |

| 3-Methoxy-4-(biphenyl-4-yloxy)benzoic acid | Human Prostatic 5α-Reductase | 0.56 |

This table presents inhibitory concentrations for phenoxy-benzoic acid derivatives against human prostatic 5α-reductase. Data from a study on nonsteroidal inhibitors of the enzyme. researchgate.net

Interaction with Cytochrome P450 Enzymes

The binding of 4-phenoxybenzoic acid to a cytochrome P450 enzyme, CYP199A4, has been characterized through X-ray crystallography. The crystal structure revealed that the ligand adopts a bent conformation within the active site. A key interaction observed was a hydrogen bond between the phenoxy ether oxygen of the ligand and a heme-bound water molecule. researchgate.net This type of specific, directed interaction is crucial for orienting the ligand for a potential catalytic reaction. The study also demonstrated that the binding of a related compound, 4-benzoylbenzoic acid, displaced key amino acid residues (F298 and M321) to accommodate its bulkier structure, illustrating the flexibility of the enzyme's active site and its ability to adapt to different ligands within the same chemical class. researchgate.net

Molecular Dynamics of Aldo-Keto Reductase 1C3 Inhibition

In-silico studies involving 3-phenoxybenzoic acid and its interaction with Aldo-Keto Reductase 1C3 (AKR1C3) have provided a dynamic view of the protein-ligand interactions. Molecular dynamics simulations showed that the complex of 3-phenoxybenzoic acid with AKR1C3 remained consistently stable, with an average root-mean-square deviation (RMSD) of approximately 2 Å. reseaprojournals.com The radius of gyration for this complex was found to be around 3.4 Å, suggesting a compact and tight binding. reseaprojournals.com The simulations also identified specific amino acid residues that are in contact with the ligand throughout the simulation, indicating a stable and persistent binding mode. reseaprojournals.com Such computational approaches are invaluable for predicting the binding stability and identifying the key interacting residues when experimental data is scarce.

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| 3-Phenoxybenzoic acid | AKR1C3 | -8.1 |

This table shows the predicted binding energy of 3-phenoxybenzoic acid with Aldo-Keto Reductase 1C3 from a molecular docking study. reseaprojournals.com

Advanced Research Techniques and Methodologies

Spectroscopic Characterization for Elucidating Chemical Structures (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography)

No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), or X-ray Crystallography data for 2-(2-Phenylethoxy)benzoic acid was found in the provided search results. While spectroscopic data exists for related compounds like 2-phenoxybenzoic acid chemicalbook.com and 2-(2-phenylethyl)benzoic acid crystallography.netnih.gov, these molecules differ in the linker between the phenyl and benzoic acid moieties (an ether oxygen vs. an ethyl group), which would lead to significantly different spectral characteristics.

In Vitro Biological Assay Techniques (e.g., MTT assay, microdilution methods, surface plasmon resonance binding assays)

There is no specific information detailing the use of MTT assays, microdilution methods, or surface plasmon resonance (SPR) binding assays on this compound.

MTT Assay: This technique is widely used to assess the cytotoxic effects of various benzoic acid derivatives. preprints.orgresearchgate.net For instance, a compound named 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (B1203000) has been evaluated using this method. preprints.org However, this is an ester with an additional ketone group and different substitution, not this compound.

Microdilution Methods: These are standard for determining the minimum inhibitory concentration (MIC) of potential antimicrobial agents. tubitak.gov.trdergipark.org.trturkjps.org Studies have employed this technique on various benzoic acid derivatives, but none specifically on this compound.